

2-Thiophenecarbonitrile: A Versatile Building Block for Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Thiophenecarbonitrile

Cat. No.: B031525

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a heterocyclic aromatic compound that has emerged as a cornerstone in the field of organic synthesis.^{[1][2][3]} Identified by the CAS number 1003-31-2, this compound is characterized by a five-membered thiophene ring substituted with a cyano group at the 2-position.^{[1][3]} This specific molecular architecture is not merely incidental; the potent electron-withdrawing nature of the nitrile group significantly influences the electron density of the thiophene ring. This electronic effect makes the molecule amenable to a wide range of electrophilic and nucleophilic substitution reactions, rendering it a highly versatile and sought-after building block.^[1] Its utility spans across multiple high-stakes industries, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced organic electronic materials.^{[1][4][5]} In medicinal chemistry, the thiophene moiety is a recognized bioisostere for the benzene ring, and its incorporation into molecular scaffolds can significantly modulate pharmacological properties.^[6] This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of **2-thiophenecarbonitrile**, offering detailed experimental protocols and data for laboratory application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. **2-Thiophenecarbonitrile** is a transparent, colorless to yellow

liquid at room temperature, soluble in many organic solvents but only slightly miscible with water.^[1] Its key properties are summarized below.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	1003-31-2	^{[1][3][5][7]}
Molecular Formula	C ₅ H ₃ NS	^{[3][5][7]}
Molecular Weight	109.15 g/mol	^{[3][7]}
Appearance	Transparent colorless to yellow liquid	^{[1][5]}
Density	1.172 g/mL at 25 °C	^{[1][7]}
Boiling Point	191-193 °C	^{[1][7][8]}
Refractive Index (n _{20/D})	1.563	^[7]
Flash Point	53 °C (127.4 °F) - closed cup	^[7]

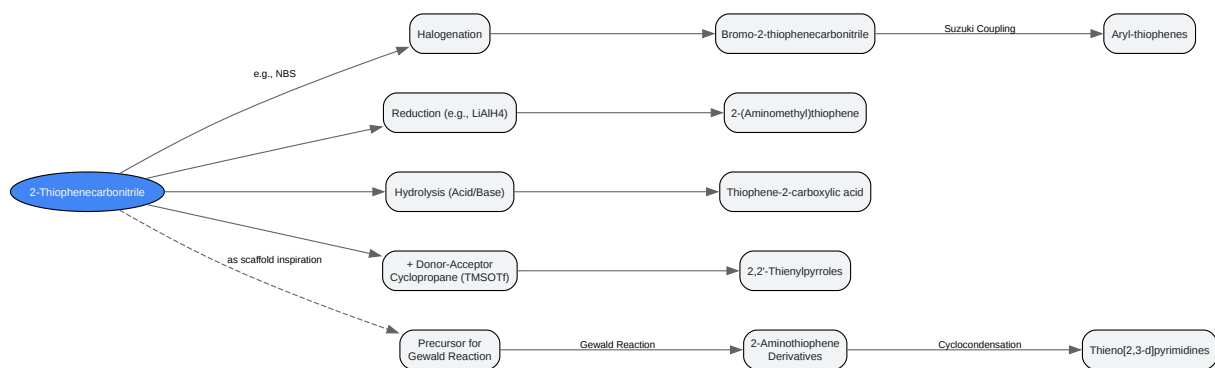
Spectroscopic Data

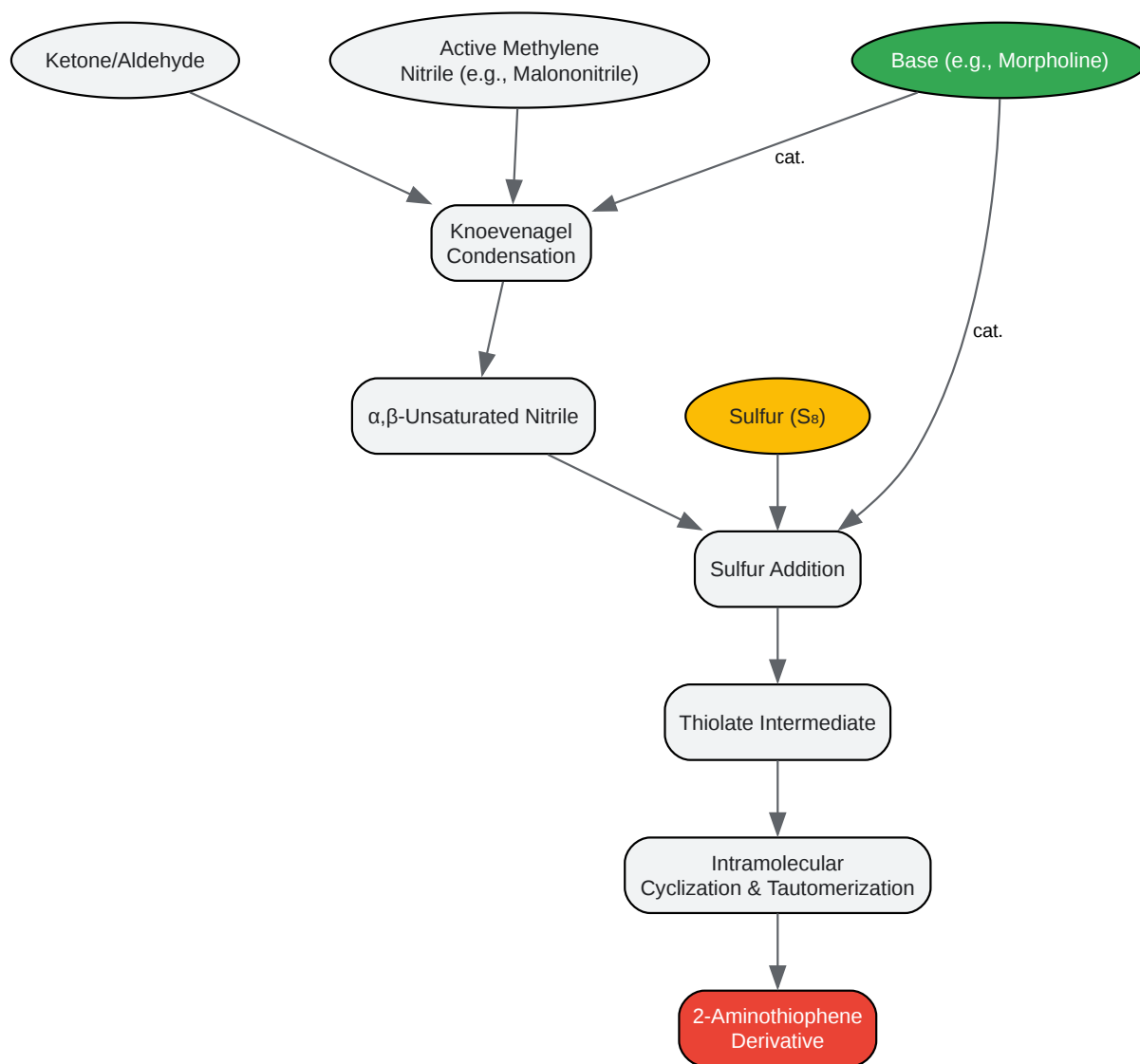
Spectroscopic analysis is critical for reaction monitoring and product characterization. Key spectral data for **2-thiophenecarbonitrile** are provided below.

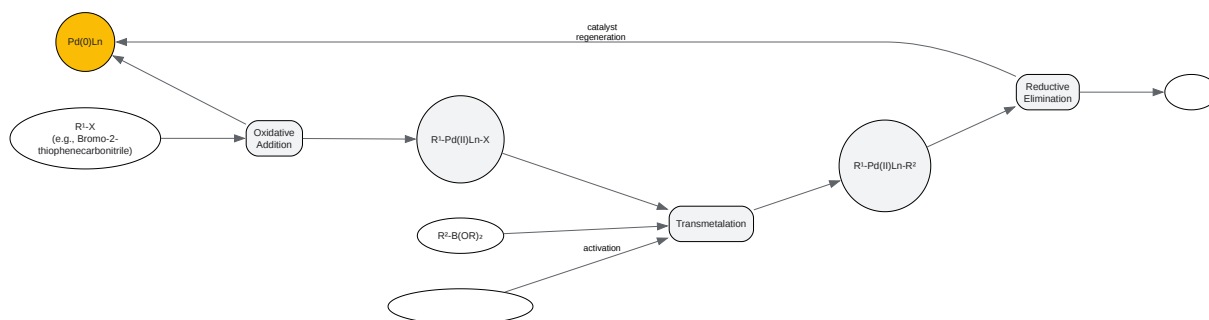
Spectroscopy	Key Data Points	Reference
¹ H NMR	Spectra available in public databases.	^{[3][9]}
¹³ C NMR	Spectra available in public databases.	^[9]
IR Spectra	Spectra available in public databases.	^{[3][9]}
Mass Spectrometry	Molecular Ion Peak (m/z): 109	^[3]

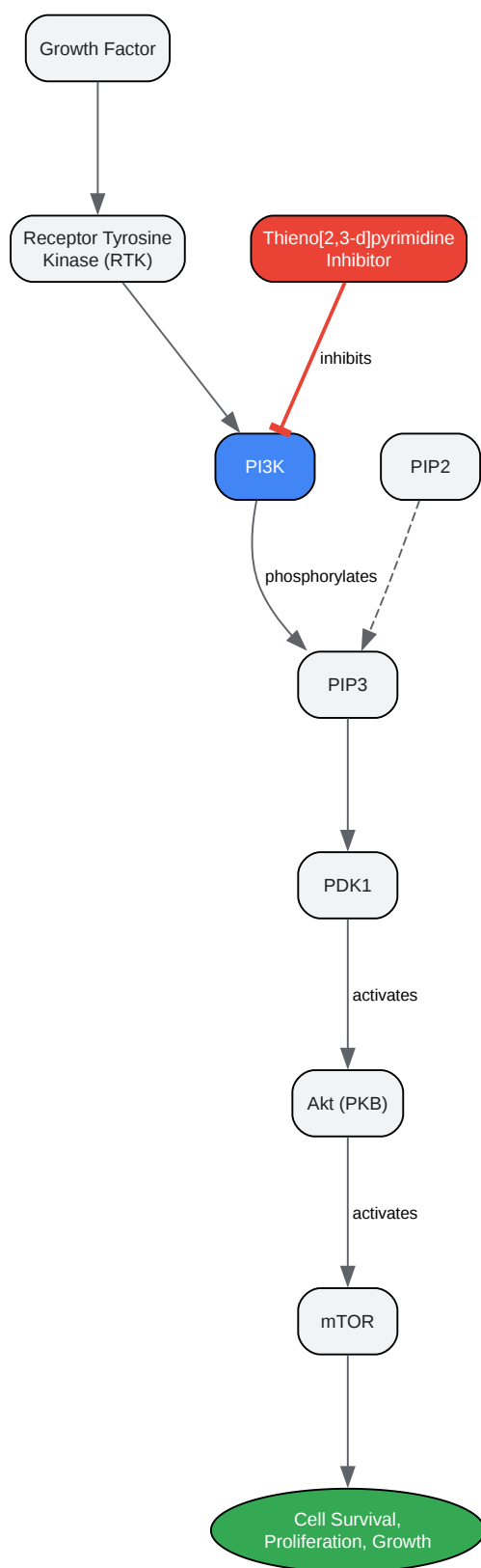
Core Synthetic Applications & Protocols

The reactivity of **2-thiophenecarbonitrile** allows for its integration into a multitude of synthetic pathways. The thiophene ring can undergo substitution, while the nitrile group can be transformed or used to direct cyclization reactions. The following sections detail key synthetic methodologies that leverage this versatile scaffold.









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